N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide
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Overview
Description
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a tert-butylcarbamoyl group, and a methoxyphenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 1-(tert-butylcarbamoyl)piperidine with 3-methoxybenzyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with ethanediamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring and methoxyphenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-[(3-chlorophenyl)methyl]ethanediamide
- N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-[(3-fluorophenyl)methyl]ethanediamide
Uniqueness
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring .
Properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4/c1-21(2,3)24-20(28)25-10-8-15(9-11-25)13-22-18(26)19(27)23-14-16-6-5-7-17(12-16)29-4/h5-7,12,15H,8-11,13-14H2,1-4H3,(H,22,26)(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOMWLGYICRHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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